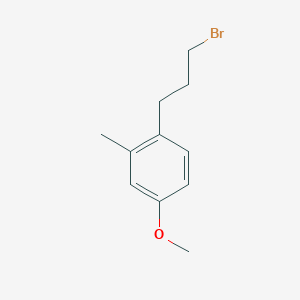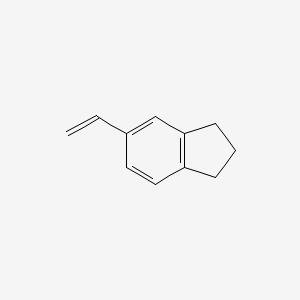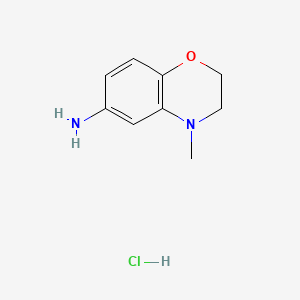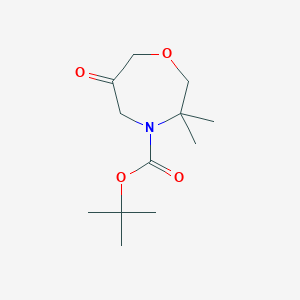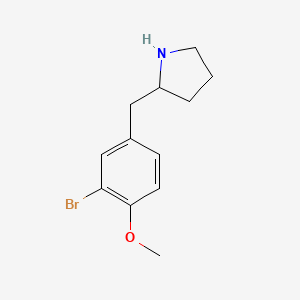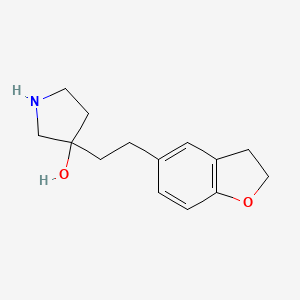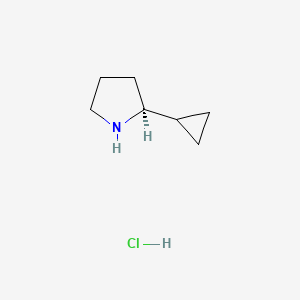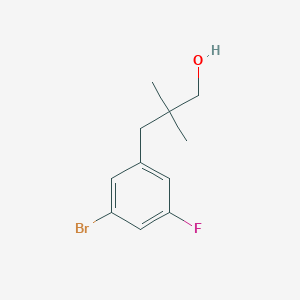
3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a dimethylpropanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-fluorobenzene.
Grignard Reaction: The bromine atom in 3-bromo-5-fluorobenzene is converted to a Grignard reagent by reacting with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 2,2-dimethylpropanal to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: The major product is 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-one.
Reduction: The major products can include 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol or 3-(3-Bromo-phenyl)-2,2-dimethylpropan-1-ol.
Substitution: Products vary depending on the nucleophile used, such as 3-(3-Methoxy-5-fluorophenyl)-2,2-dimethylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can enhance binding affinity and selectivity towards these targets, influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-fluorophenol: A related compound with similar substituents but lacking the dimethylpropanol group.
3-Bromo-5-fluorobenzene: The starting material for the synthesis of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol.
3-(3-Bromo-5-fluorophenyl)propan-1-ol: A similar compound with a propanol group instead of a dimethylpropanol group.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, combined with a dimethylpropanol group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C11H14BrFO |
|---|---|
Molekulargewicht |
261.13 g/mol |
IUPAC-Name |
3-(3-bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14BrFO/c1-11(2,7-14)6-8-3-9(12)5-10(13)4-8/h3-5,14H,6-7H2,1-2H3 |
InChI-Schlüssel |
FTHQFAGBYBHUHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC(=CC(=C1)Br)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


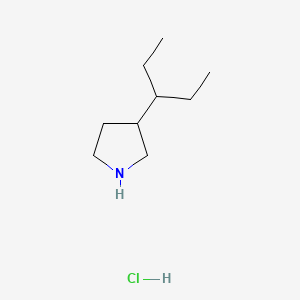
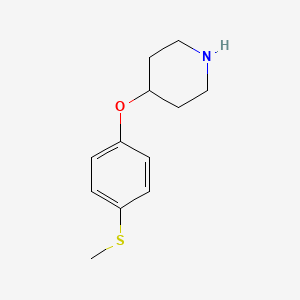
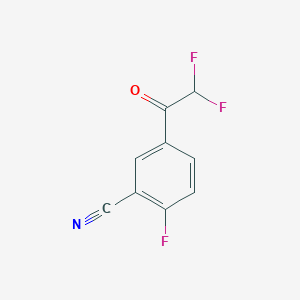
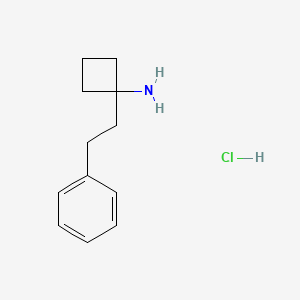
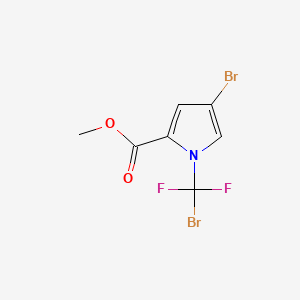
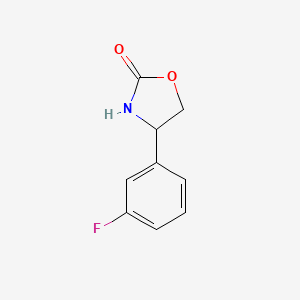
![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
